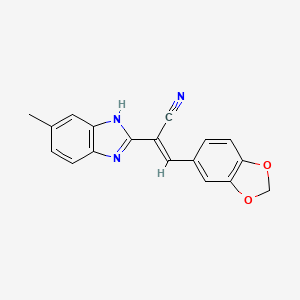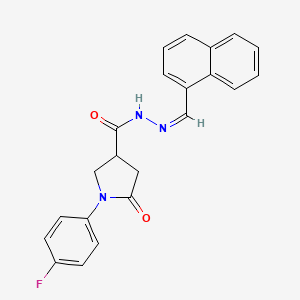
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide
Übersicht
Beschreibung
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential as an anticancer drug due to its ability to selectively kill cancer cells while sparing normal cells.
Wirkmechanismus
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA in the transcription initiation complex. This prevents the recruitment of other proteins necessary for transcription, resulting in the inhibition of ribosomal RNA synthesis. Since cancer cells have higher rates of ribosomal RNA synthesis than normal cells, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide selectively kills cancer cells while sparing normal cells.
Biochemical and Physiological Effects
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of nucleolar stress granules, which are involved in the survival of cancer cells. In addition, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide is its selectivity for cancer cells, which can reduce the toxicity to normal cells. It also has the potential for use in combination therapy with other anticancer drugs. However, 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has a short half-life and is rapidly metabolized in vivo, which can limit its efficacy. In addition, it can cause DNA damage and activate the p53 pathway in normal cells, which can lead to side effects.
Zukünftige Richtungen
Future research on 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide could focus on improving its pharmacokinetic properties to increase its efficacy. This could involve the development of prodrugs or nanoparticles to improve its stability and bioavailability. In addition, further studies could investigate its potential as a radiosensitizer or in combination with immunotherapy. Finally, research could focus on identifying biomarkers for 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide sensitivity, which could improve patient selection and treatment outcomes.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many cancer cells. 1-(cyclohexylcarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide has been tested in preclinical studies against a variety of cancer types, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to have synergistic effects with other anticancer drugs, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(2-piperidin-1-ylethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c23-18(20-11-15-21-12-5-2-6-13-21)17-10-7-14-22(17)19(24)16-8-3-1-4-9-16/h16-17H,1-15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFXTEQICNMPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)
![1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B3909457.png)
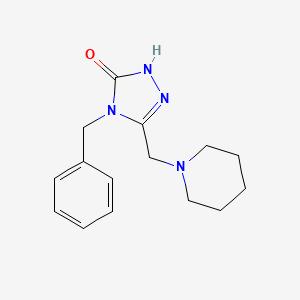
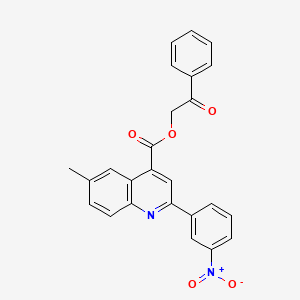
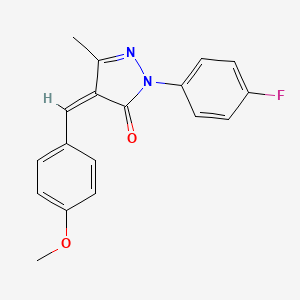

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3909502.png)

![1-cyclopropyl-4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-2-pyrrolidinone](/img/structure/B3909521.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-4-methyl-1H-benzimidazole](/img/structure/B3909540.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909546.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)
